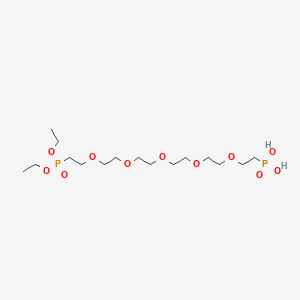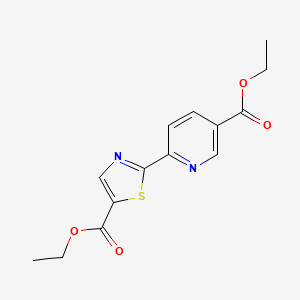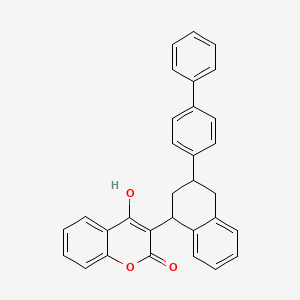
DNS-pE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNS-pE is the first small molecule that can selectively label endogenous 3-phosphoglycerate dehydrogenase (PHGDH) from various mammalian cells.
Aplicaciones Científicas De Investigación
DNS Tunnel Identification : Research by Jiang and Wang (2020) discusses the use of multidimensional analysis in identifying DNS tunnels, which can be used for malicious activities on the internet. This method combines machine learning classification and anomaly detection to effectively detect DNS tunnels with high accuracy and a low false rate (Jiang & Wang, 2020).
Large-Scale DNS Measurements : A study by Rijswijk-Deij et al. (2016) discusses the infrastructure for large-scale active DNS measurements. This research is valuable for understanding the evolution of the internet and includes case studies related to cloud email services (Rijswijk-Deij et al., 2016).
DNS Forensics Using Semantic Analysis : Marchal et al. (2012) describe a technique that leverages semantic and natural language processing tools to analyze large volumes of DNS data for forensic purposes, particularly in detecting malicious domain names (Marchal et al., 2012).
DNS in Malicious Payload Distribution : Dube and Wells (2020) analyzed how DNS is used in distributing malicious payloads. They characterized the distribution channels by analyzing passive DNS traffic and modeled the DNS query and response patterns used during this distribution (Dube & Wells, 2020).
Contribution of DNS to Turbulent Transport Research : Kasagi and Shikazono (1995) reviewed the contribution of various DNSs to understanding and modelling turbulent transport phenomena, particularly in the context of fluid dynamics (Kasagi & Shikazono, 1995).
DNS Privacy and Security Challenges : Kang et al. (2016) reviewed research on DNS operation, security, and privacy, highlighting ongoing challenges and open research directions in these areas (Kang et al., 2016).
Propiedades
Número CAS |
2196245-98-2 |
|---|---|
Nombre del producto |
DNS-pE |
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 |
Nombre IUPAC |
N,N-Dimethyl-6-(vinylsulfonyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H15NO2S/c1-4-18(16,17)14-8-6-11-9-13(15(2)3)7-5-12(11)10-14/h4-10H,1H2,2-3H3 |
Clave InChI |
LFACUIVWKWTUSE-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=CC=C(N(C)C)C=C2C=C1)(C=C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DNS-pE; DNSpE; DNS pE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



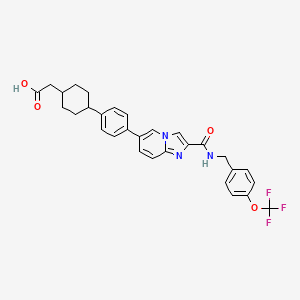
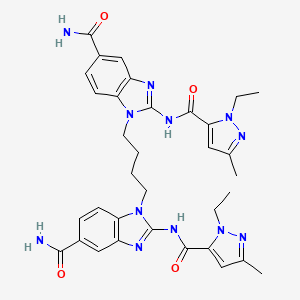
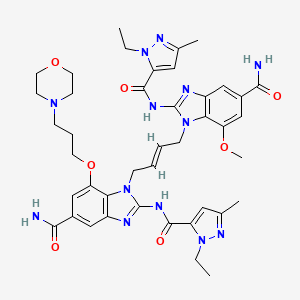
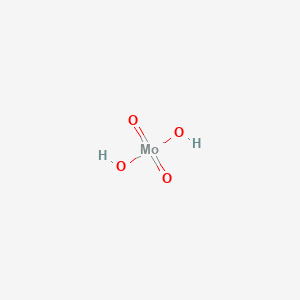
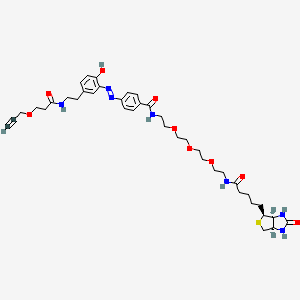
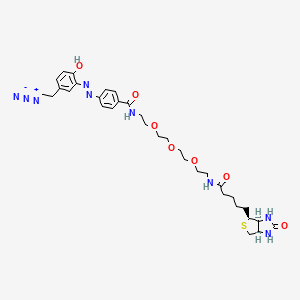
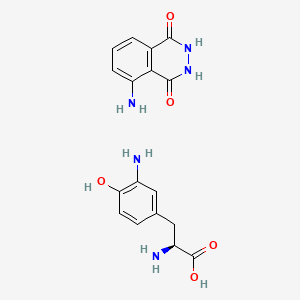
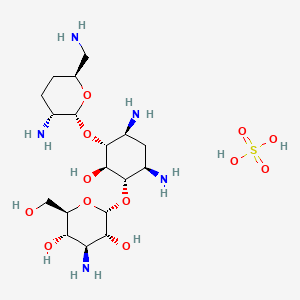
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
